![molecular formula C17H16N4O5S B2694346 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-65-2](/img/structure/B2694346.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine
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Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds related to "1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine" have been synthesized and evaluated for their antimicrobial potential. A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the potential of such compounds to possess good or moderate activities against test microorganisms. This suggests their applicability in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzyme Inhibition
Research has also explored the enzyme inhibitory properties of compounds with structures similar to "1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine". For instance, the inhibition of caspase-3, an important enzyme in apoptosis, by isatin 1,2,3-triazoles was studied by Jiang and Hansen (2011), indicating the therapeutic potential of such compounds in controlling cell death processes (Jiang & Hansen, 2011).
Molecular Synthesis and Reactivity
The flexibility in the synthesis of complex molecular structures using 1-sulfonyl-1,2,3-triazoles has been demonstrated in various studies. Shi, Yu, and Li (2015) discussed the rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines through a tandem reaction, showcasing the role of such compounds in facilitating the creation of functionally diverse molecules (Shi, Yu, & Li, 2015). Furthermore, Culhane and Fokin (2011) highlighted the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, indicating their importance as progenitors of rhodium azavinyl carbenes, which serve as versatile intermediates in organic synthesis (Culhane & Fokin, 2011).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-24-12-3-5-13(6-4-12)27(22,23)17-16(18)21(20-19-17)11-2-7-14-15(10-11)26-9-8-25-14/h2-7,10H,8-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCIASHMGGIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine |
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